5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c1-12-9-18(23-19(27)15-10-14(21)7-8-17(15)26(28)29)25(24-12)20-22-16(11-30-20)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSGZIDAYHFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Thiazole Substitution: The phenylthiazole moiety is introduced via a condensation reaction between a thioamide and a haloketone.
Coupling Reactions: The pyrazole and thiazole intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling, often catalyzed by palladium complexes.
Nitration and Chlorination: The benzamide core is nitrated using nitric acid and sulfuric acid, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to remove the nitro group or to convert it into an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, in polar aprotic solvents like DMF or DMSO.
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole, including 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide, exhibit significant antimicrobial properties against various bacterial strains. For example, a study reported that pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
Anticancer Properties
Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in animal models .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives, including those similar to 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide, revealed their effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing that some derivatives had MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that specific modifications to the pyrazole structure enhanced cytotoxicity. For instance, substituents on the thiazole ring were found to significantly increase apoptosis rates in breast cancer cells when tested against control groups .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the pyrazole and thiazole rings may facilitate binding to specific protein targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Data
- NMR : Pyrazole-thiazole derivatives exhibit characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) . The nitro group in the target compound may deshield adjacent protons, shifting signals downfield.
- Mass Spectrometry : Analogs like 3a show [M+H]+ peaks at 403.1 (C21H15ClN6O) , while the target compound’s molecular weight (C20H14ClN5O3S) would likely yield a peak near 448.0.
Pharmacological and Agricultural Potential
- Structural Advantages : The 4-phenylthiazole moiety in the target compound improves lipophilicity, aiding membrane penetration, while the nitro group may confer resistance to metabolic degradation .
- Limitations: Nitro groups can pose toxicity risks, necessitating further toxicological profiling. Analogs with cyano substituents (e.g., 3a) show lower ecotoxicity, suggesting substituent choice impacts safety .
Biological Activity
The compound 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound can be characterized by its structural components, which include:
- A 5-chloro group,
- A 3-methyl substituent on the pyrazole ring,
- A 4-phenylthiazole moiety,
- A 2-nitrobenzamide group.
The synthesis typically involves cyclocondensation reactions and other organic transformations, as highlighted in recent studies that describe the preparation of various pyrazole derivatives through multi-step synthetic pathways .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds derived from 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide exhibited significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in related compounds:
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 62.5 |
| 10c | P. mirabilis | 12 | 125 |
| 10g | S. aureus | 18 | 31.25 |
| 10l | B. subtilis | 14 | 62.5 |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through various assays. For example, studies focusing on similar compounds revealed their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The following table summarizes the cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.60 ± 0.45 |
| Compound B | SiHa | 2.97 ± 0.88 |
| Compound C | PC-3 | >50 |
These results indicate that certain derivatives possess selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells .
The biological activity of these compounds can be attributed to their ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to cell death.
- Anticancer Mechanism : The ability to bind to tubulin suggests a mechanism involving disruption of microtubule dynamics, which is crucial for cell division and proliferation.
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide :
- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
- Evaluation of Anticancer Properties : Compounds were screened for cytotoxic effects on various cancer cell lines, revealing significant inhibitory effects on tumor growth.
Q & A
Q. What are the optimized synthetic routes for 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide, and how do reaction conditions (solvent, catalyst, temperature) influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Cyclocondensation of 5-chloro-2-nitrobenzoyl chloride with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine in pyridine or DMF under reflux . (ii) Optimization using K₂CO₃ as a base in DMF at 80–100°C to enhance nucleophilic substitution efficiency .
- Key Factors : Higher yields (>70%) are achieved with anhydrous solvents and controlled stoichiometry of acyl chloride to amine (1:1.1 molar ratio) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what spectral markers validate its purity?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.3–2.5 ppm (methyl group on pyrazole), and δ 6.9–7.8 ppm (thiazole-phenyl protons) confirm structural integrity .
- HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water) and >95% purity are standard benchmarks .
- IR : Stretching bands at 1680–1700 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (nitro group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Thiazole and Pyrazole Moieties : Substituting the phenyl group on the thiazole ring with electron-withdrawing groups (e.g., -CF₃, -NO₂) improves antimicrobial activity by 30–50% .
- Nitro Group Position : Moving the nitro group from the 2- to 3-position on the benzamide ring reduces cytotoxicity but increases solubility .
- Validation : In vitro assays (MIC for antimicrobial activity, MTT for cytotoxicity) paired with molecular docking (e.g., targeting bacterial PFOR enzymes) .
Q. What computational strategies can predict reaction pathways and optimize synthesis conditions for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and energy barriers for acyl substitution reactions .
- Machine Learning : Training models on existing reaction data (e.g., solvent polarity, temperature) predicts optimal conditions (e.g., DMF at 90°C for 8 hours) with 85–90% accuracy .
- Case Study : ICReDD’s workflow reduced trial-and-error experimentation by 40% for analogous nitrobenzamide derivatives .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize results to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Pool data from ≥3 independent studies, applying statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Mechanistic Studies : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
